Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2
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Overview
Description
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, phenylalanine, tryptophan, lysine, tyrosine, and cysteine, with an amide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at the amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can form disulfide bonds, leading to the formation of cyclic peptides or cross-linked structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine and the thiol groups in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like iodoacetamide for cysteine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Products of substitution reactions, such as alkylated cysteine residues.
Scientific Research Applications
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a scaffold for designing bioactive peptides.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The presence of cysteine residues allows for redox reactions, which can influence cellular signaling pathways. Additionally, the peptide’s structure enables it to form stable complexes with metal ions, potentially affecting metalloprotein functions.
Comparison with Similar Compounds
Similar Compounds
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(2)-NH2: A similar peptide with a different cysteine residue position.
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Gly-Cys(1)-NH2: Contains an additional glycine residue.
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-OH: Lacks the amide group at the C-terminus.
Uniqueness
Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of disulfide bonds. This structural feature can significantly impact the peptide’s stability, folding, and biological activity, distinguishing it from other similar peptides.
Properties
Molecular Formula |
C43H53N9O8S2 |
---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
UHSPHALTSYXFRP-DUGSHLAESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Origin of Product |
United States |
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